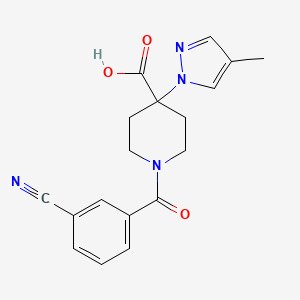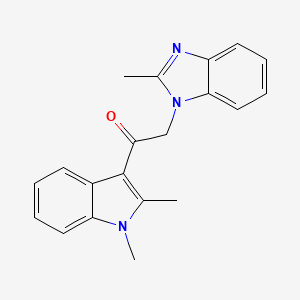
1-(3-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPPC and is a piperidine derivative with a pyrazole moiety. CPPC is a white to off-white powder that is soluble in DMSO and methanol.
作用机制
The mechanism of action of CPPC is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CPPC has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. CPPC has also been reported to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus. CPPC has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
CPPC has been shown to exhibit various biochemical and physiological effects in the body. CPPC has been reported to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved memory and learning in animal studies. CPPC has been shown to inhibit the activity of HIV-1 integrase, which leads to a decrease in the replication of the HIV virus. CPPC has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
CPPC has several advantages for lab experiments. CPPC is a relatively stable compound that can be easily synthesized in high yield and purity. CPPC is also soluble in DMSO and methanol, which makes it easy to dissolve in various solvents for use in experiments. However, CPPC also has some limitations for lab experiments. CPPC is a relatively new compound, and its pharmacological properties are not fully understood. More research is needed to determine the optimal dosage and administration route for CPPC.
未来方向
There are several future directions for the research of CPPC. One potential direction is to study the pharmacological properties of CPPC in more detail. More research is needed to determine the optimal dosage and administration route for CPPC. Another potential direction is to study the potential therapeutic applications of CPPC in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. CPPC has been shown to exhibit promising results in animal studies, and more research is needed to determine its potential as a therapeutic agent in humans.
合成方法
The synthesis of CPPC involves the reaction of 1-(3-cyanobenzoyl)piperidine-4-carboxylic acid with 4-methyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent such as dichloromethane or DMF (dimethylformamide) at room temperature for 24 hours. After the completion of the reaction, the product is purified by column chromatography to obtain CPPC in high yield and purity.
科学研究应用
CPPC has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. CPPC has been reported to exhibit anticancer, antiviral, and antibacterial activities. CPPC has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. CPPC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
属性
IUPAC Name |
1-(3-cyanobenzoyl)-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13-11-20-22(12-13)18(17(24)25)5-7-21(8-6-18)16(23)15-4-2-3-14(9-15)10-19/h2-4,9,11-12H,5-8H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEZHCVCZCZQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCN(CC2)C(=O)C3=CC=CC(=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5424900.png)
![1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5424902.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424910.png)
![3-(2-thienyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5424919.png)

![4-(4-ethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5424932.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424941.png)
![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}acetamide](/img/structure/B5424949.png)
![4-fluoro-N-[2-(1H-imidazol-1-yl)benzyl]-3-methylbenzamide](/img/structure/B5424954.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B5424972.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5424983.png)
![2-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B5424989.png)
![ethyl 4-[2-(benzoylamino)-3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5425003.png)